
Phosphoric acid, dibutyl 2-piperidinoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, dibutyl 2-piperidinoethyl ester, also known as PBPE, is a chemical compound that has been widely used in scientific research. PBPE is a type of phospholipid that is commonly used as a surfactant and emulsifier in various applications. PBPE is a white to off-white powder that is soluble in water and ethanol.
Mecanismo De Acción
Phosphoric acid, dibutyl 2-piperidinoethyl ester acts as a surfactant and emulsifier by reducing the surface tension of liquids and promoting the formation of stable emulsions. Phosphoric acid, dibutyl 2-piperidinoethyl ester is also known to interact with cell membranes, which can affect the permeability and fluidity of the membrane.
Efectos Bioquímicos Y Fisiológicos
Phosphoric acid, dibutyl 2-piperidinoethyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability of liposomes and microemulsions, which can improve their effectiveness as drug delivery systems. Phosphoric acid, dibutyl 2-piperidinoethyl ester has also been shown to affect the permeability and fluidity of cell membranes, which can affect the function of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Phosphoric acid, dibutyl 2-piperidinoethyl ester in lab experiments is its ability to stabilize liposomes and microemulsions, which can improve the effectiveness of drug delivery systems. Phosphoric acid, dibutyl 2-piperidinoethyl ester is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, Phosphoric acid, dibutyl 2-piperidinoethyl ester can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Phosphoric acid, dibutyl 2-piperidinoethyl ester. One area of research is the development of new drug delivery systems using Phosphoric acid, dibutyl 2-piperidinoethyl ester. Another area of research is the investigation of Phosphoric acid, dibutyl 2-piperidinoethyl ester's effects on cell membranes and its potential use in treating diseases that affect cell membrane function. Additionally, research could be conducted on the toxicity of Phosphoric acid, dibutyl 2-piperidinoethyl ester and ways to mitigate its potential negative effects.
Métodos De Síntesis
Phosphoric acid, dibutyl 2-piperidinoethyl ester is synthesized through a reaction between dibutylamine and 2-piperidinoethanol with phosphorus oxychloride. The reaction results in the formation of Phosphoric acid, dibutyl 2-piperidinoethyl ester, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Phosphoric acid, dibutyl 2-piperidinoethyl ester has been widely used in scientific research as a surfactant and emulsifier. It has been used in the preparation of liposomes, which are commonly used as drug delivery systems. Phosphoric acid, dibutyl 2-piperidinoethyl ester has also been used in the preparation of microemulsions, which are used in various applications, including drug delivery, cosmetics, and food.
Propiedades
Número CAS |
17875-15-9 |
|---|---|
Nombre del producto |
Phosphoric acid, dibutyl 2-piperidinoethyl ester |
Fórmula molecular |
C15H32NO4P |
Peso molecular |
321.39 g/mol |
Nombre IUPAC |
dibutyl 2-piperidin-1-ylethyl phosphate |
InChI |
InChI=1S/C15H32NO4P/c1-3-5-13-18-21(17,19-14-6-4-2)20-15-12-16-10-8-7-9-11-16/h3-15H2,1-2H3 |
Clave InChI |
VIBDOPJSVIALMP-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OCCN1CCCCC1 |
SMILES canónico |
CCCCOP(=O)(OCCCC)OCCN1CCCCC1 |
Otros números CAS |
17875-15-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



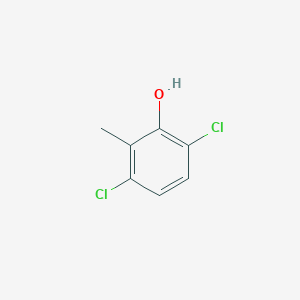
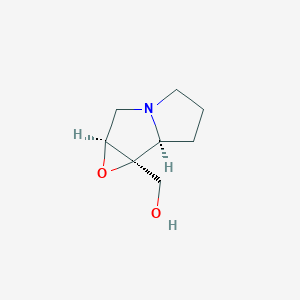
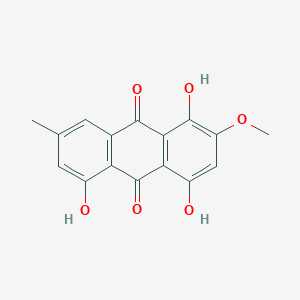
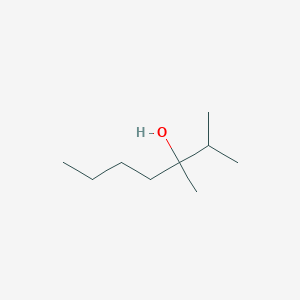
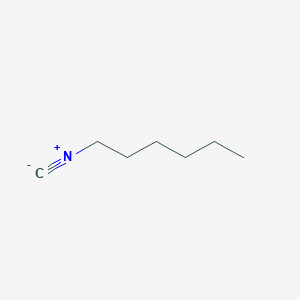
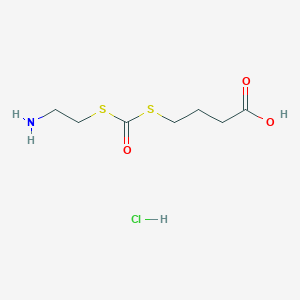

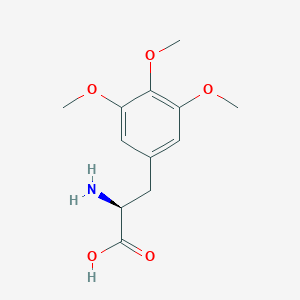
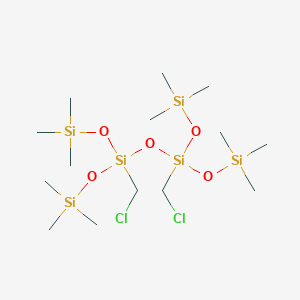
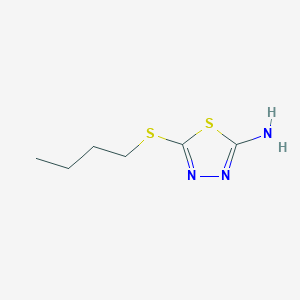

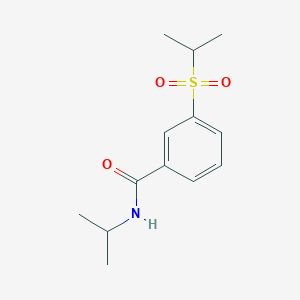

![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)